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Compound of Interest

Compound Name: Butoxybenzene

Cat. No.: B075284

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic
properties of butoxybenzene (C10H140) at standard conditions (298.15 K and 1 bar). The
information presented herein is curated for researchers, scientists, and professionals in drug
development who require accurate and reliable data for modeling, process design, and safety
assessments. This document summarizes key quantitative data in structured tables, details the
experimental methodologies for their determination, and provides visualizations of the logical
workflow involved in acquiring these essential parameters.

Core Thermodynamic Properties of Butoxybenzene

The thermodynamic properties of butoxybenzene are fundamental to understanding its
behavior in chemical reactions, its phase equilibria, and its potential interactions in various
systems. The following tables summarize the key thermodynamic data for butoxybenzene in
both its liquid and gaseous states at standard conditions.

Table 1: Standard Thermodynamic Properties of Butoxybenzene (liquid phase) at 298.15 K
and 1 bar
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Thermodynami .
Symbol Value Units Source
c Property
Standard Molar
Enthalpy of AfHe(1) -235.2 kJ/mol [1]
Formation
Standard Molar Value not directly
Se(l) _ J/(mol-K)
Entropy available
Standard Molar
Gibbs Free Value not directly
AFGe(l) _ kJ/mol
Energy of available
Formation
Molar Heat
Capacity at Value not directly
Cp(l) ] J/(mol-K)
Constant available
Pressure

Table 2: Standard Thermodynamic Properties of Butoxybenzene (gas phase) at 298.15 K and
1 bar
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Thermodynami .
Symbol Value Units Source
c Property
Standard Molar
Enthalpy of AfH°(Q) -179.7 kJ/mol [1]
Formation
Standard Molar Value not directly
S°(g) ) J/(mol-K)
Entropy available
Data available
Ideal Gas Heat over a
: Cp(9) J/(mol-K) [1]
Capacity temperature
range
Standard Molar
Gibbs Free Value not directly
AfG°(Q) ] kJ/mol
Energy of available

Formation

Note: While specific values for the standard molar entropy and Gibbs free energy of formation
for the liquid and gaseous phases at 298.15 K are not explicitly listed in readily available
databases, the NIST/TRC Web Thermo Tables indicate the availability of entropy data as a
function of temperature.[1] These values can be derived from the provided data or determined
experimentally.

Experimental Protocols for a Generic Aromatic
Ether

The determination of the thermodynamic properties of a compound like butoxybenzene
involves a series of precise calorimetric and physical measurement techniques. While specific
experimental reports for butoxybenzene are not readily available, the following section
outlines the generalized and standard methodologies employed for aromatic ethers.

Determination of the Standard Enthalpy of Formation
(AfH®)
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The standard enthalpy of formation of an organic liquid such as butoxybenzene is typically
determined indirectly through its enthalpy of combustion.

1. Combustion Calorimetry:

o Apparatus: A high-precision isoperibol or adiabatic bomb calorimeter is used. The bomb is a
constant-volume, high-pressure stainless steel vessel.

e Procedure:

[¢]

A precisely weighed sample of butoxybenzene is placed in a crucible inside the bomb.
o A cotton fuse is attached to an ignition wire, with its end in contact with the sample.

o The bomb is sealed and pressurized with a known excess of pure oxygen (typically to
around 30 atm).

o The bomb is submerged in a known mass of water in the calorimeter jacket.
o The initial temperature of the water is recorded with high precision.
o The sample is ignited by passing a current through the ignition wire.

o The temperature of the water is monitored and recorded until it reaches a maximum and
then begins to cool.

o Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and
the surrounding water, causing a temperature rise. The energy equivalent of the calorimeter
(calorimeter constant) is determined separately using a standard substance with a known
heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant
volume (AcU) is then calculated.

o Correction to Standard State: Corrections are applied for the heat of ignition, the formation of
nitric acid from residual nitrogen in the bomb, and for converting the energy of combustion at
constant volume to the enthalpy of combustion at constant pressure (AcH®).

o Calculation of AfH°: The standard enthalpy of formation is then calculated using Hess's law,
from the standard enthalpies of formation of the combustion products (CO2z and Hz0).
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Determination of the Standard Molar Entropy (S°) and
Heat Capacity (Cp)

The standard molar entropy and heat capacity are determined using adiabatic calorimetry from
very low temperatures up to the desired temperature.

1. Adiabatic Calorimetry:

o Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the
surroundings. It consists of a sample cell surrounded by an adiabatic shield, with the
temperature of the shield precisely controlled to match the temperature of the sample cell.

e Procedure:

[¢]

A known mass of the purified butoxybenzene sample is placed in the sample cell.

o The sample is cooled to a very low temperature, typically near absolute zero (using liquid
helium or nitrogen).

o A series of precisely measured electrical energy inputs are supplied to the sample,
causing its temperature to rise in small increments.

o The temperature of the sample is carefully measured after each energy input, once
thermal equilibrium is reached.

o Data Analysis:

o Heat Capacity (Cp): The heat capacity at each temperature is calculated from the amount
of electrical energy supplied and the resulting temperature rise.

o Standard Molar Entropy (S°): The standard molar entropy at 298.15 K is determined by
integrating the heat capacity data from near 0 K to 298.15 K. The Third Law of
Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is
zero, provides the starting point for this integration. If the substance is a glass at low
temperatures, a correction for the residual entropy is necessary.
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Determination of the Standard Gibbs Free Energy of
Formation (AfG®)

The standard Gibbs free energy of formation can be determined through two primary methods:
1. From Enthalpy and Entropy:

o Calculation: Once the standard enthalpy of formation (AfH°) and the standard molar entropy
(S°) have been determined experimentally, the standard Gibbs free energy of formation
(AfG°®) can be calculated using the Gibbs-Helmholtz equation:

AfG® = AfH® - TAfS®

where T is the standard temperature (298.15 K) and AfS° is the standard entropy of
formation, calculated from the standard molar entropies of the compound and its constituent
elements in their standard states.

2. From Chemical Equilibria:

e Procedure: This method involves studying a reaction where butoxybenzene is in equilibrium
with other species for which the Gibbs free energies of formation are known. The equilibrium
constant (K) for the reaction is determined experimentally.

o Calculation: The standard Gibbs free energy change for the reaction (ArG®) is then
calculated using the relationship:

ArG® = -RT In(K)

From ArG° and the known AfG° values of the other reactants and products, the AfG° of
butoxybenzene can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of
the core thermodynamic properties of an organic compound like butoxybenzene.
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Generalized workflow for determining thermodynamic properties.

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


https://www.benchchem.com/product/b075284?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This guide provides a foundational understanding of the thermodynamic properties of
butoxybenzene and the experimental methodologies used to determine them. For specific
applications, it is recommended to consult the primary literature and critically evaluated
databases for the most accurate and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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